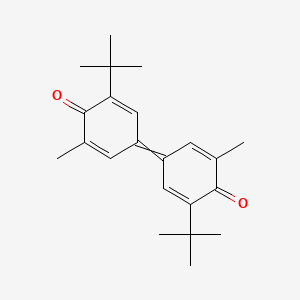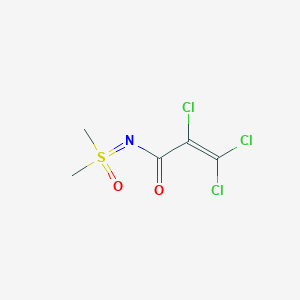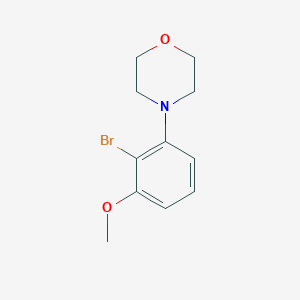
1,3-Dichloro-2-methoxy-5-methylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dichloro-2-methoxy-5-methylbenzene is an organic compound with the molecular formula C8H8Cl2O It is a derivative of benzene, characterized by the presence of two chlorine atoms, a methoxy group, and a methyl group attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions: 1,3-Dichloro-2-methoxy-5-methylbenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the chlorination of 4-methylanisole (p-methylanisole) using chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl3). The reaction typically occurs under controlled temperature and pressure conditions to ensure selective chlorination at the desired positions on the benzene ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified through distillation or recrystallization techniques to remove any impurities .
化学反応の分析
Types of Reactions: 1,3-Dichloro-2-methoxy-5-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by nucleophiles such as hydroxide ions or amines.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids under specific conditions.
Reduction Reactions: The compound can be reduced to remove the chlorine atoms, resulting in the formation of 2-methoxy-5-methylbenzene.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or zinc dust in acetic acid.
Major Products:
Substitution: Formation of 2-methoxy-5-methylphenol or 2-methoxy-5-methylbenzylamine.
Oxidation: Formation of 2-methoxy-5-methylbenzaldehyde or 2-methoxy-5-methylbenzoic acid.
Reduction: Formation of 2-methoxy-5-methylbenzene.
科学的研究の応用
1,3-Dichloro-2-methoxy-5-methylbenzene has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development and as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals, dyes, and polymers.
作用機序
The mechanism of action of 1,3-dichloro-2-methoxy-5-methylbenzene involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may disrupt cell membranes and induce oxidative stress, leading to cell death. The methoxy and chlorine groups play a crucial role in modulating the compound’s reactivity and interactions with biological molecules .
類似化合物との比較
3,5-Dichloro-4-methoxytoluene: Similar structure but with different substitution patterns.
2,6-Dichloro-4-methylanisole: Another dichlorinated methoxybenzene derivative with distinct properties.
2-Chloro-1,3-dimethoxy-5-methylbenzene: A related compound with an additional methoxy group.
Uniqueness: 1,3-Dichloro-2-methoxy-5-methylbenzene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.
特性
CAS番号 |
67341-33-7 |
|---|---|
分子式 |
C8H8Cl2O |
分子量 |
191.05 g/mol |
IUPAC名 |
1,3-dichloro-2-methoxy-5-methylbenzene |
InChI |
InChI=1S/C8H8Cl2O/c1-5-3-6(9)8(11-2)7(10)4-5/h3-4H,1-2H3 |
InChIキー |
MZUUPMYKMROMRF-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1)Cl)OC)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[2-(aminomethyl)-4-chlorophenoxy]-N-cyclopropylAcetamide](/img/structure/B13867700.png)








![2-(4-Fluorophenyl)-delta-hydroxy-5-(1-methylethyl)-beta-oxo-3-phenyl-4-[(phenylamino)carbonyl]-1H-pyrrole-1-heptanoic Acid](/img/structure/B13867742.png)

![3-[(4-Piperidin-1-ylpiperidin-1-yl)methyl]aniline](/img/structure/B13867762.png)

